molecular formula C4H3ClN2OS B13133161 1-(4-Chloro-1,2,5-thiadiazol-3-yl)ethanone

1-(4-Chloro-1,2,5-thiadiazol-3-yl)ethanone

Cat. No.: B13133161
M. Wt: 162.60 g/mol
InChI Key: NDLJOMHYOQAUES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-1,2,5-thiadiazol-3-yl)ethanone is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro group at the 4-position and an ethanone group at the 3-position of the thiadiazole ring

Preparation Methods

The synthesis of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)ethanone typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1,2,5-thiadiazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-1,2,5-thiadiazol-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., pyridine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)ethanone is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects . The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

1-(4-Chloro-1,2,5-thiadiazol-3-yl)ethanone can be compared with other thiadiazole derivatives, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block for the synthesis of diverse bioactive molecules and advanced materials.

Properties

Molecular Formula

C4H3ClN2OS

Molecular Weight

162.60 g/mol

IUPAC Name

1-(4-chloro-1,2,5-thiadiazol-3-yl)ethanone

InChI

InChI=1S/C4H3ClN2OS/c1-2(8)3-4(5)7-9-6-3/h1H3

InChI Key

NDLJOMHYOQAUES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NSN=C1Cl

Origin of Product

United States

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